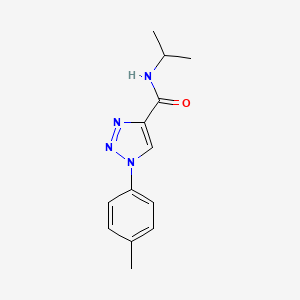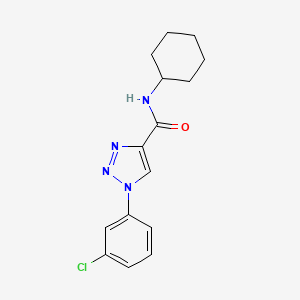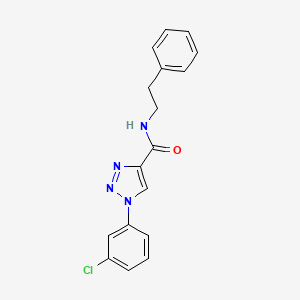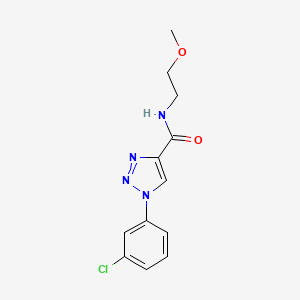![molecular formula C17H14ClFN4O B6512566 1-(3-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 951602-57-6](/img/structure/B6512566.png)
1-(3-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide, also known as CFE-T, is an organic compound of interest in the field of medicinal chemistry and biomedical research. CFE-T is a small molecule with a unique structure, which is composed of a 1,2,3-triazole ring, a phenyl group, and a carboxamide group. It has been studied for its potential to be used as a drug or drug-like molecule for various therapeutic applications.
科学的研究の応用
1-(3-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in various scientific fields, including cancer research, drug delivery, and drug development. In cancer research, this compound has been studied for its ability to inhibit the growth and spread of cancer cells. It has also been studied for its potential to be used as a drug delivery system, as it can be used to target specific cells or tissues in the body. Additionally, this compound has been studied for its potential to be used as an anti-inflammatory agent, as well as for its ability to modulate the immune system.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed that the 1,2,3-triazole ring of this compound is responsible for its ability to inhibit the growth and spread of cancer cells, as well as its ability to modulate the immune system. It is also believed that the carboxamide group of this compound is responsible for its anti-inflammatory activity.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In vitro studies have shown that this compound has anti-cancer, anti-inflammatory, and immunomodulatory activities. Additionally, in vivo studies have demonstrated that this compound has anti-tumor effects in mice, as well as anti-inflammatory and immunomodulatory effects in rats.
実験室実験の利点と制限
The advantages of using 1-(3-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide in laboratory experiments include its low cost, ease of synthesis, and its ability to target specific cells or tissues in the body. Additionally, this compound is non-toxic and does not have any known side effects. However, there are some limitations associated with using this compound in laboratory experiments. For example, it is difficult to obtain high yields of this compound from synthetic reactions, and it is not possible to accurately predict the effects of this compound on a given cell or tissue.
将来の方向性
There are many potential future directions for the use of 1-(3-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide in scientific research. For example, this compound could be further studied for its potential applications in cancer research, drug delivery, and drug development. Additionally, this compound could be studied for its potential use as an anti-inflammatory agent, as well as for its ability to modulate the immune system. Furthermore, this compound could be studied for its potential applications in the development of new therapeutic agents, as well as for its potential use in the treatment of various diseases.
合成法
The synthesis of 1-(3-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a multi-step process, beginning with the reaction of 1-chloro-3-fluorobenzene with sodium azide in aqueous acetic acid to form a 1,2,3-triazole. This is then reacted with 1-bromo-4-fluorobenzene in the presence of a base, such as sodium hydroxide, to form this compound. The reaction can be carried out in a single step or in multiple steps, depending on the desired yield and purity of the product.
特性
IUPAC Name |
1-(3-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-11(12-5-7-14(19)8-6-12)20-17(24)16-10-23(22-21-16)15-4-2-3-13(18)9-15/h2-11H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTSOMYLQVWXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-fluorophenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methyl}-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione](/img/structure/B6512498.png)

![N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6512518.png)
![1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane](/img/structure/B6512525.png)

![4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine](/img/structure/B6512531.png)
![1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6512532.png)

![1-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6512543.png)


![1-(3-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6512564.png)
![2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6512588.png)
![2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B6512591.png)